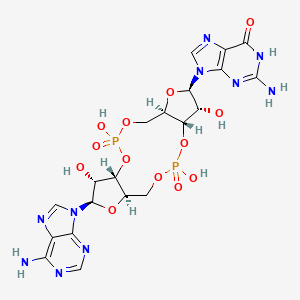
4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine
Overview
Description
4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine (DMPP) is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule, as it can be used to study the mechanisms of action of various biochemical and physiological processes. DMPP is also used in laboratory experiments to study the effects of different compounds, as well as the biochemical and physiological effects of various drugs and chemicals.
Scientific Research Applications
Chemical Properties and Synthesis
Pyrimidines, including derivatives similar to 4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine, have been highlighted for their complex chemical properties and versatile synthesis methods. For instance, studies have elucidated the structural nuances of pyrimidines through crystalline analysis, revealing insights into tautomerism and molecular recognition processes vital for pharmaceutical applications (Rajam et al., 2017). The synthesis of self-complementary betainic guanine model compounds from pyrimidine derivatives demonstrates the potential for creating biologically relevant structures, highlighting the versatility of pyrimidines in synthesizing complex molecules (SchmidtAndreas & KindermannMarkus Karl, 2001).
Applications in Materials Science and Optics
Pyrimidine derivatives have found promising applications in materials science, particularly in the development of compounds with nonlinear optical (NLO) properties. A study on thiopyrimidine derivatives showcased their potential in NLO fields, supported by density functional theory (DFT) findings that align with experimental data, suggesting their use in optoelectronic applications (Hussain et al., 2020).
Biological Applications
While excluding direct drug use and side effects, the structural and synthetic versatility of pyrimidine derivatives offers substantial potential in biological applications. For instance, the synthesis of a microfluidic platform to synthesize a G-quadruplex binding ligand from a pyrimidine derivative suggests its utility in cancer treatment research, leveraging the structural stability of quadruplex DNA (Smith et al., 2009).
properties
IUPAC Name |
4-(dimethoxymethyl)-2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-12(17-2)10-5-8-14-11(15-10)9-3-6-13-7-4-9/h3-8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTBCZYLEZVHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)C2=CC=NC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)-2-pyridin-4-ylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B1449585.png)


![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)
![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)




![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid](/img/structure/B1449603.png)


